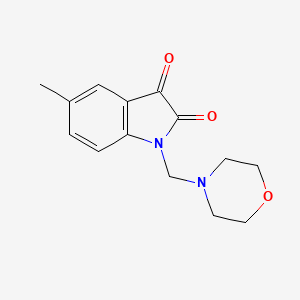
5-methyl-1-(4-morpholinylmethyl)-1H-indole-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-1-(4-morpholinylmethyl)-1H-indole-2,3-dione, also known as MMID, is a chemical compound with potential applications in scientific research. MMID is a derivative of thalidomide, a medication that was originally used as a sedative but was later withdrawn from the market due to its teratogenic effects. MMID has been studied for its potential as an immunomodulatory agent and for its ability to inhibit angiogenesis.
Mecanismo De Acción
The mechanism of action of 5-methyl-1-(4-morpholinylmethyl)-1H-indole-2,3-dione is not fully understood, but it is believed to involve the modulation of cytokine production and the inhibition of angiogenesis. Cytokines are signaling molecules that play a key role in the immune response. Inhibition of angiogenesis is thought to be mediated by the downregulation of vascular endothelial growth factor (VEGF), a protein that promotes the formation of new blood vessels.
Biochemical and Physiological Effects
Studies have shown that 5-methyl-1-(4-morpholinylmethyl)-1H-indole-2,3-dione can modulate the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). TNF-α is a pro-inflammatory cytokine that is involved in the immune response, while IL-6 is a cytokine that plays a role in the regulation of the immune system and inflammation. 5-methyl-1-(4-morpholinylmethyl)-1H-indole-2,3-dione has also been shown to inhibit angiogenesis in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-methyl-1-(4-morpholinylmethyl)-1H-indole-2,3-dione is that it is a relatively simple compound to synthesize. It also has potential applications in the study of immunology and cancer biology. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several potential future directions for the study of 5-methyl-1-(4-morpholinylmethyl)-1H-indole-2,3-dione. One area of interest is the development of 5-methyl-1-(4-morpholinylmethyl)-1H-indole-2,3-dione derivatives with improved potency and selectivity. Another area of interest is the investigation of the potential use of 5-methyl-1-(4-morpholinylmethyl)-1H-indole-2,3-dione as a treatment for autoimmune diseases, such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of 5-methyl-1-(4-morpholinylmethyl)-1H-indole-2,3-dione and its potential applications in cancer therapy.
Métodos De Síntesis
The synthesis of 5-methyl-1-(4-morpholinylmethyl)-1H-indole-2,3-dione involves the reaction of thalidomide with 4-morpholinylmethylamine and methyl iodide. The resulting product is a yellow solid that can be purified by recrystallization.
Aplicaciones Científicas De Investigación
5-methyl-1-(4-morpholinylmethyl)-1H-indole-2,3-dione has been studied for its potential as an immunomodulatory agent and for its ability to inhibit angiogenesis. Immunomodulatory agents are substances that can modify the immune response, either by enhancing or suppressing it. Inhibition of angiogenesis, the process by which new blood vessels are formed, is a promising approach for the treatment of cancer.
Propiedades
IUPAC Name |
5-methyl-1-(morpholin-4-ylmethyl)indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-10-2-3-12-11(8-10)13(17)14(18)16(12)9-15-4-6-19-7-5-15/h2-3,8H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPJNWKQMVBCLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1-(morpholin-4-ylmethyl)indole-2,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7-dimethyl-2-(3-pyridinyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B5141757.png)

![1-phenyl-N-[2-(4-pyridinylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]cyclopropanecarboxamide](/img/structure/B5141766.png)
![1'-[(6-nitro-1,3-benzodioxol-5-yl)methyl]spiro[indene-1,4'-piperidine]](/img/structure/B5141777.png)
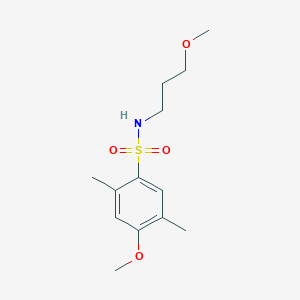
![ethyl 2-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzoate](/img/structure/B5141792.png)
![2-[(1-heptyl-1H-benzimidazol-2-yl)amino]ethanol hydrobromide](/img/structure/B5141795.png)
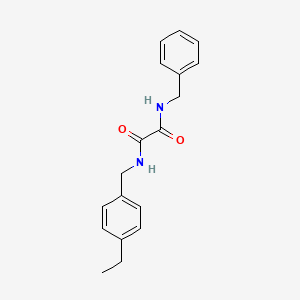
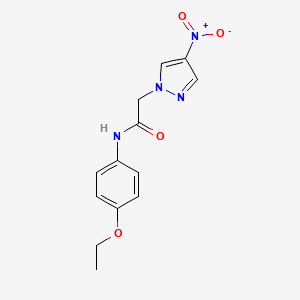
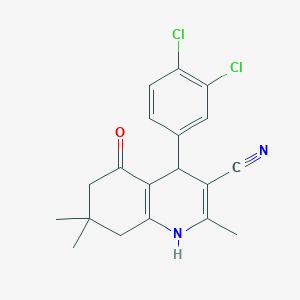
![2-(3-ethoxy-4-methoxybenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5141819.png)
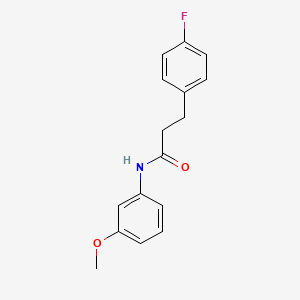
![3-[benzyl(methyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5141830.png)
![2-[4-(1-benzofuran-2-ylmethyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5141842.png)